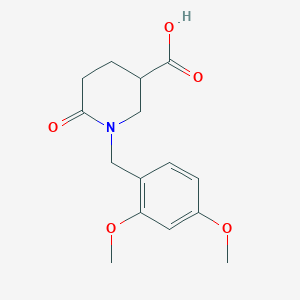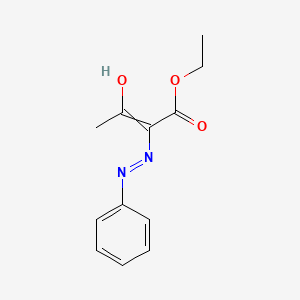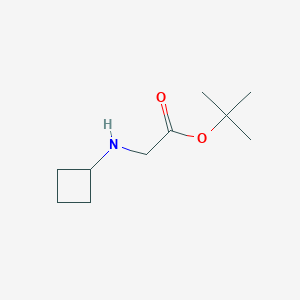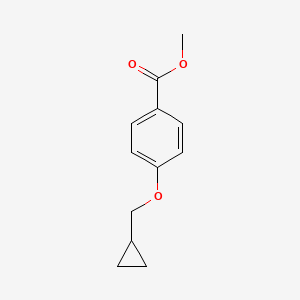![molecular formula C12H10N2 B8773787 4-[(1-Pyrrolyl)methyl]benzonitrile](/img/structure/B8773787.png)
4-[(1-Pyrrolyl)methyl]benzonitrile
Descripción general
Descripción
4-[(1-Pyrrolyl)methyl]benzonitrile: is an organic compound that features a pyrrole ring substituted with a 4-cyanobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-[(1-Pyrrolyl)methyl]benzonitrile typically begins with 4-cyanobenzyl bromide and pyrrole.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions. A common base used is potassium carbonate (K2CO3).
Procedure: The 4-cyanobenzyl bromide is added to a solution of pyrrole and potassium carbonate in DMF. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 4-[(1-Pyrrolyl)methyl]benzonitrile can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.
Cyclization Reactions: The pyrrole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include N-substituted pyrroles or benzyl derivatives.
Oxidation Products: Oxidation can lead to the formation of carbonyl-containing compounds.
Reduction Products: Reduction typically yields the corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: 4-[(1-Pyrrolyl)methyl]benzonitrile is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Drug Development: It serves as a scaffold for the development of new therapeutic agents.
Industry:
Materials Science: this compound is explored for its potential use in the development of novel materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism by which 4-[(1-Pyrrolyl)methyl]benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
N-(4-cyanobenzyl)-1H-indole: Similar in structure but contains an indole ring instead of a pyrrole ring.
N-(4-cyanobenzyl)-1H-imidazole: Contains an imidazole ring, offering different chemical properties and reactivity.
Uniqueness: 4-[(1-Pyrrolyl)methyl]benzonitrile is unique due to its specific combination of a pyrrole ring and a 4-cyanobenzyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C12H10N2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
4-(pyrrol-1-ylmethyl)benzonitrile |
InChI |
InChI=1S/C12H10N2/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h1-8H,10H2 |
Clave InChI |
PHDOLBTZSIIYSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE](/img/structure/B8773718.png)






![1,3,5-Triazin-2-amine, 4-[2-[(6-methoxy-3-pyridinyl)amino]-5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-3-pyridinyl]-6-methyl-](/img/structure/B8773766.png)




